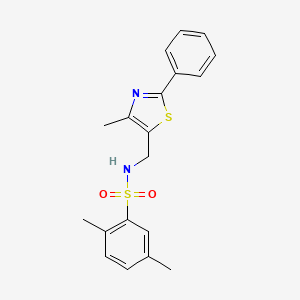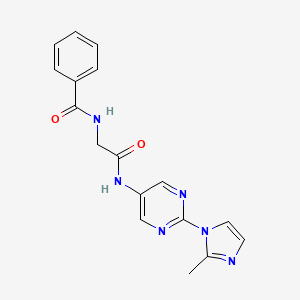
N-(2-((2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide, is a derivative of imidazole . Imidazole derivatives have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to show different biological activities, suggesting that they may have various molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIBE has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. MIBE has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, there are also limitations to using MIBE in lab experiments. MIBE has been shown to have off-target effects on other proteins, which can complicate the interpretation of results. In addition, MIBE has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on MIBE. One area of interest is the development of more potent and selective inhibitors of MDM2. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from MDM2 inhibition. In addition, further studies are needed to determine the safety and efficacy of MIBE and other MDM2 inhibitors in clinical trials. Finally, there is interest in exploring the potential applications of MIBE in other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
MIBE has been studied for its potential therapeutic applications in cancer and other diseases. MDM2 is known to play a key role in regulating the activity of the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. By inhibiting the activity of MDM2, MIBE has been shown to activate p53 and induce cell death in cancer cells. In addition to its potential use in cancer therapy, MIBE has also been studied for its potential applications in other diseases, such as neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-[[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-12-18-7-8-23(12)17-20-9-14(10-21-17)22-15(24)11-19-16(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFOJSUIDCPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





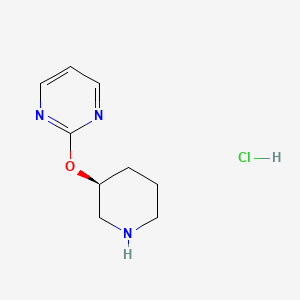
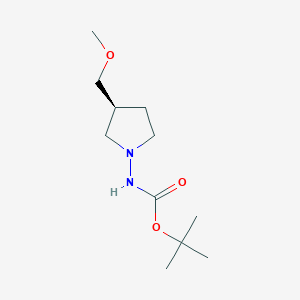
![(S)-tert-Butyl (1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B3239620.png)
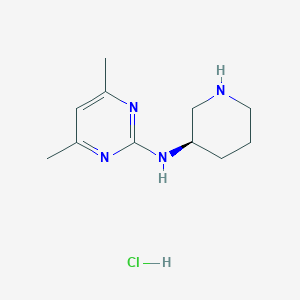
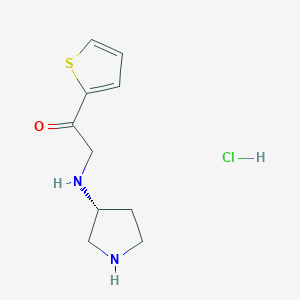

![1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene](/img/structure/B3239640.png)
![5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one](/img/structure/B3239647.png)

![1-(3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B3239668.png)

